4-Bromo-8-(trifluoromethoxy)quinoline
Overview
Description
4-Bromo-8-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.05 g/mol It is a quinoline derivative, characterized by the presence of a bromine atom at the 4th position and a trifluoromethoxy group at the 8th position on the quinoline ring
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the formation of a carbon-carbon bond between two different organic groups . One group is electrophilic and undergoes oxidative addition with the palladium, while the other group is nucleophilic and transfers from boron to palladium in a process called transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic molecules, potentially influencing various biochemical pathways.
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be 247, suggesting it may have good membrane permeability . Its water solubility is reported to be moderately soluble , which could impact its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-(trifluoromethoxy)quinoline typically involves the bromination of 8-(trifluoromethoxy)quinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) under reflux conditions . The reaction proceeds with high selectivity, yielding the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Solvents: Dichloromethane (DCM), ethanol, and other organic solvents.
Major Products Formed
Substituted Quinoline Derivatives: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Bromo-8-(trifluoromethoxy)quinoline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-8-(trifluoromethoxy)quinoline is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the quinoline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-8-(trifluoromethoxy)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZTALIYXDJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670911 | |
Record name | 4-Bromo-8-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189105-60-9 | |
Record name | 4-Bromo-8-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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